![molecular formula C18H14N2O3 B186492 2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 53157-46-3](/img/structure/B186492.png)
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as Idoxuridine, is an antiviral drug that is used to treat herpes simplex virus infections. It was first synthesized in 1959 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione works by inhibiting viral DNA synthesis. It is incorporated into the viral DNA, which causes chain termination and prevents further replication of the virus.
Effets Biochimiques Et Physiologiques
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit DNA synthesis in both normal and cancer cells, and has been studied for its potential use in cancer treatment. It has also been shown to have immunosuppressive effects, which may be useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, and it is readily available. However, it also has several limitations. It is toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, its antiviral properties may interfere with other experimental treatments.
Orientations Futures
There are several potential future directions for research on 2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione. One area of interest is its potential use in cancer treatment. It has been shown to inhibit DNA synthesis in cancer cells, and may have potential as a chemotherapy agent. Another area of interest is its potential use in the treatment of autoimmune diseases. Its immunosuppressive effects may be useful in the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione, and to identify any potential side effects or limitations of its use.
Applications De Recherche Scientifique
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its antiviral properties and has been used in the treatment of herpes simplex virus infections. It has also been studied for its potential use in the treatment of other viral infections, such as varicella-zoster virus and cytomegalovirus.
Propriétés
Numéro CAS |
53157-46-3 |
|---|---|
Nom du produit |
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione |
Formule moléculaire |
C18H14N2O3 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H14N2O3/c21-12-5-6-16-15(9-12)11(10-19-16)7-8-20-17(22)13-3-1-2-4-14(13)18(20)23/h1-6,9-10,19,21H,7-8H2 |
Clé InChI |
QXPSOWPOHSZKEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=C3C=C(C=C4)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=C3C=C(C=C4)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

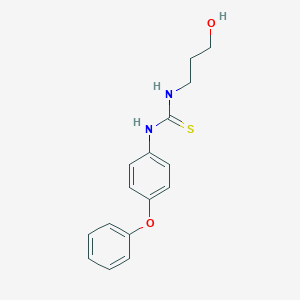
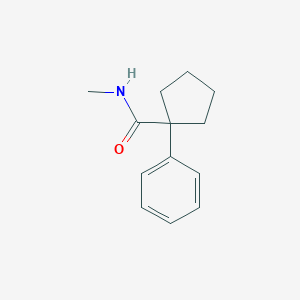
![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)
![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)
![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)
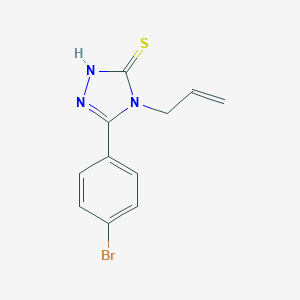
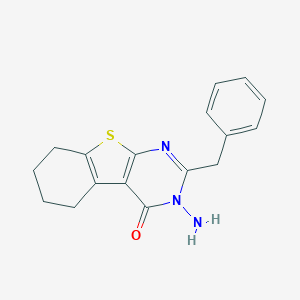
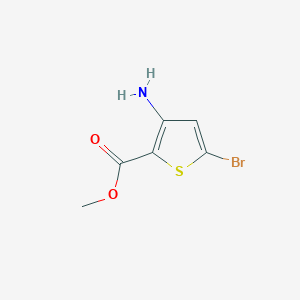
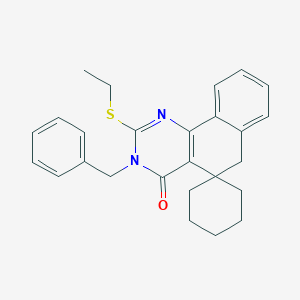
![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186428.png)
![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B186430.png)
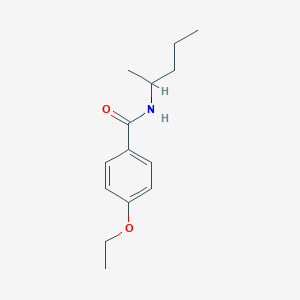
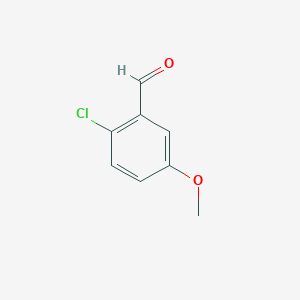
![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)